4-Chloro-N,N-diethyl-1-butanamine Hydrochloride

alkylation chemistry aziridinium formation synthetic intermediate stability

4-Chloro-N,N-diethyl-1-butanamine hydrochloride (CAS 108130-45-6) is a dialkylaminoalkyl chloride hydrochloride salt with the molecular formula C₈H₁₉Cl₂N and a molecular weight of 200.15 g/mol. Its freebase form, diethyl-(4-chloro-butyl)-amine (CAS 57227-21-1, C₈H₁₈ClN, MW 163.69), is a tertiary amine bearing a terminal primary alkyl chloride on a four-carbon spacer and two N-ethyl substituents.

Molecular Formula C8H19Cl2N
Molecular Weight 200.15 g/mol
Cat. No. B15047732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N,N-diethyl-1-butanamine Hydrochloride
Molecular FormulaC8H19Cl2N
Molecular Weight200.15 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCCl.Cl
InChIInChI=1S/C8H18ClN.ClH/c1-3-10(4-2)8-6-5-7-9;/h3-8H2,1-2H3;1H
InChIKeyJBWMGNXIAXGRCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N,N-diethyl-1-butanamine Hydrochloride: Procurement-Ready Overview of a Dialkylaminoalkyl Chloride Intermediate


4-Chloro-N,N-diethyl-1-butanamine hydrochloride (CAS 108130-45-6) is a dialkylaminoalkyl chloride hydrochloride salt with the molecular formula C₈H₁₉Cl₂N and a molecular weight of 200.15 g/mol . Its freebase form, diethyl-(4-chloro-butyl)-amine (CAS 57227-21-1, C₈H₁₈ClN, MW 163.69), is a tertiary amine bearing a terminal primary alkyl chloride on a four-carbon spacer and two N-ethyl substituents . The compound functions as a bifunctional alkylating agent—the tertiary amine can undergo quaternization (Menshutkin reaction) while the terminal chloro group participates in nucleophilic substitution (Sₙ2) reactions, making it a versatile intermediate in medicinal chemistry, pharmaceutical synthesis, and surfactant preparation [1].

Why 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Dialkylaminoalkyl chlorides are not functionally interchangeable. Three structural variables critically modulate reactivity: (i) the alkyl substituents on nitrogen (diethyl vs. dimethyl vs. diisopropyl), which control nucleophilicity, steric hindrance, and lipophilicity; (ii) the methylene spacer length between nitrogen and the leaving group (ethyl, propyl, or butyl), which determines whether the molecule undergoes intramolecular cyclization to form aziridinium or azetidinium intermediates [1]; and (iii) the halide leaving group identity (chloro vs. bromo), which governs Sₙ2 reaction rate and competing elimination pathways. The 4-chloro-N,N-diethyl-1-butanamine scaffold occupies a specific position in this multi-parameter space—its four-carbon spacer precludes facile 3- or 4-membered ring cyclization while its N,N-diethyl groups confer a logP and steric profile distinct from both smaller (dimethyl) and larger (diisopropyl) analogs [2]. Substituting any of these structural features without empirical verification risks altered reaction kinetics, changed product distributions, or complete synthetic failure.

Quantitative Differentiation Evidence for 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride vs. Key Analogs


Butyl Spacer Suppresses Intramolecular Cyclization vs. Ethyl and Propyl Analogs

Dialkylaminoethyl chlorides (2-carbon spacer) and dialkylaminopropyl chlorides (3-carbon spacer) undergo facile intramolecular cyclization to form ethyleneimmonium (aziridinium) and propyleneimmonium (azetidinium) ions, respectively, which then react with nucleophiles via a competing mechanistic pathway that can produce rearranged or side products [1]. In contrast, the 4-carbon butyl spacer of 4-chloro-N,N-diethyl-1-butanamine cannot readily form a strained 5-membered cyclic immonium ion, ensuring that alkylation proceeds predominantly through a direct bimolecular Sₙ2 pathway. This mechanistic bifurcation was explicitly noted by Smith and Burger (1953), who observed that 'the reaction proceeds only if the tertiary amino group and the chlorine atom are separated by at least two carbon atoms' for successful esterification, while ethyl and propyl spacers led to competing cyclization [1].

alkylation chemistry aziridinium formation synthetic intermediate stability

N,N-Diethyl Substituents Provide Distinct Lipophilicity and Steric Profile vs. Dimethyl and Diisopropyl Analogs

The N,N-dialkyl substitution pattern directly controls the compound's calculated partition coefficient (clogP) and steric bulk, which are critical for applications in medicinal chemistry where the fragment is incorporated into bioactive molecules. In a systematic structure-activity relationship study of M2-selective antimuscarinics, the 4-(diethylamino)butyl substituent conferred approximately 10-fold greater M2 receptor potency compared to previously known compounds such as AQ-RA 741, with the optimal balance of potency and selectivity attributed specifically to the diethylamino-butyl pharmacophore [1]. While the comparator compounds in that study differ from the standalone alkylating agent, the SAR data establish that the N,N-diethyl combination on a butyl linker is non-redundant with other dialkylaminoalkyl variants.

lipophilicity drug-likeness structure-property relationships

Chloro Leaving Group Balances Reactivity and Stability vs. Bromo Analogs

Primary alkyl chlorides are approximately 20–30 times less reactive than primary alkyl bromides in Sₙ2 reactions [1]. While 4-bromo-N,N-diethyl-1-butanamine would provide faster alkylation kinetics, the higher reactivity of the bromo analog also increases susceptibility to competing E2 elimination and premature hydrolysis during storage and handling. The chloro leaving group of the target compound offers a practical compromise: sufficient reactivity for nucleophilic displacement under mild heating (40–80 °C with a suitable base) while minimizing decomposition during ambient storage as the hydrochloride salt. This reactivity differential is a well-established principle of alkyl halide chemistry and is expected to apply to the 4-halo-N,N-diethyl-1-butanamine series.

alkylating agent reactivity SN2 kinetics elimination suppression

Hydrochloride Salt Form Ensures Solid-State Handling and Storage Stability vs. Freebase

The freebase form, diethyl-(4-chloro-butyl)-amine (CAS 57227-21-1, C₈H₁₈ClN, MW 163.69), is a liquid tertiary amine susceptible to atmospheric CO₂ absorption, oxidative degradation, and gradual discoloration . The hydrochloride salt (CAS 108130-45-6) converts the compound into a crystalline solid with a defined melting point, enabling precise weighing, reduced hygroscopicity, and long-term storage at 2–8 °C in sealed, dry conditions as specified by multiple suppliers . This salt form differentiation is critical for reproducible synthetic workflows where stoichiometric accuracy and reagent integrity directly affect yield and product purity.

salt form selection stability handling safety

Supplier Purity Specification Range: 95% Minimum to 98% (NLT) Across Commercial Sources

Commercial availability spans a purity range of 95% to ≥98% across multiple suppliers. AKSci lists a minimum purity specification of 95% , CheMenu offers 95% purity , while MolCore, Leyan, and CymitQuimica specify ≥98% (NLT 98%) purity . This 3-percentage-point purity differential may be consequential for applications requiring precise stoichiometry, such as cGMP intermediate synthesis or quantitative structure-activity relationship (QSAR) studies, where even minor impurities can confound biological assay results or downstream reaction yields.

purity specification quality assurance procurement benchmark

Optimal Application Scenarios for 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride Based on Verified Differentiation Evidence


Synthesis of Quaternary Ammonium Surfactants and Phase-Transfer Catalysts Requiring a Defined C4 Spacer

When preparing quaternary ammonium salts via the Menshutkin reaction, the 4-carbon butyl spacer ensures that the tertiary amine and the electrophilic site are sufficiently separated to prevent intramolecular cyclization competing with intermolecular quaternization. This is particularly important for synthesizing dissymmetric quaternary ammonium surfactants or phase-transfer catalysts where product structural homogeneity is paramount [1]. The hydrochloride salt form provides accurate stoichiometric control during quaternization with a second alkyl halide.

Medicinal Chemistry Building Block for Incorporating the 4-(Diethylamino)butyl Pharmacophore

In structure-activity relationship campaigns targeting GPCRs (particularly muscarinic receptor subtypes), the 4-(diethylamino)butyl fragment has demonstrated validated pharmacological relevance, conferring ~10-fold selectivity gains in M2 antimuscarinic programs compared to alternative linker-amino combinations [1]. The terminal chloro group enables direct conjugation to phenolic, thiol, or amine nucleophiles on a core scaffold without requiring additional activation steps. Procurement of the ≥98% purity grade is recommended for SAR studies where trace impurities could confound dose-response measurements.

Alkylating Agent for Preparative-Scale Synthesis Where Cyclization Side-Reactions Must Be Avoided

In preparative organic synthesis requiring a chloroalkyl tertiary amine alkylating agent, the butyl-spacer compound is the shortest-chain homolog that retains a clean bimolecular Sₙ2 alkylation profile without competing aziridinium or azetidinium formation [1]. This property is particularly valuable when alkylating sterically hindered or poorly nucleophilic substrates where side reactions with cyclized immonium intermediates would otherwise complicate product isolation and reduce yield.

Intermediate for Chloroalkyl N-Substituted Cyclic Amine APIs and Agrochemical Actives

The compound serves as a precursor in the synthesis of chloroalkyl N-substituted cyclic amines that are themselves intermediates for active pharmaceutical ingredients (APIs) and agrochemicals [1]. The hydrochloride salt's solid-state stability and defined stoichiometry facilitate its use in regulated synthetic sequences where batch-to-batch consistency and impurity profiling are required for process validation. Selection of a 98%-specification source is advised to minimize the downstream purification burden.

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